molecular formula C17H17NO4 B2699815 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide CAS No. 1171490-83-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide

Cat. No.: B2699815
CAS No.: 1171490-83-7
M. Wt: 299.326
InChI Key: AJUKQCJLUZSBPD-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is a compound that features a benzodioxole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethylamine side chain.

    Amidation: The final step involves the reaction of the alkylated benzodioxole with 3-methylbenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Introduction of halogen, nitro, or other functional groups

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound’s interactions with cellular pathways make it a valuable tool for studying cellular processes and signaling pathways.

    Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidases (MAO-A and MAO-B) by binding to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is unique due to its specific combination of the benzodioxole and benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and interact with various cellular pathways makes it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUKQCJLUZSBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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